molecular formula C7H5BrClI B572622 1-Bromo-4-chloro-2-iodo-5-methylbenzene CAS No. 1255574-71-0

1-Bromo-4-chloro-2-iodo-5-methylbenzene

Cat. No.: B572622
CAS No.: 1255574-71-0
M. Wt: 331.375
InChI Key: GDJJZCBMGAOLJR-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Aromatic Compounds in Contemporary Chemical Research

Highly substituted aromatic compounds are fundamental building blocks in the synthesis of complex organic molecules. Their utility spans a wide range of applications, from the development of new pharmaceuticals and agrochemicals to the creation of advanced materials with tailored electronic and photophysical properties. The presence of multiple, different halogen atoms on a benzene (B151609) ring, as seen in 1-Bromo-4-chloro-2-iodo-5-methylbenzene, offers a versatile platform for selective chemical modifications.

The differential reactivity of the carbon-halogen bonds (C-I, C-Br, C-Cl) allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the controlled introduction of various functional groups, leading to the construction of intricate molecular architectures that would be challenging to assemble otherwise. For instance, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond can be exploited to achieve selective functionalization at the iodine-bearing position. wikipedia.org

Furthermore, polyhalogenated aromatics are often investigated for their potential biological activities. The introduction of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netsci-hub.se

Overview of Structural Complexity and Synthetic Challenges in Multi-Halogenated Benzene Derivatives

The synthesis of multi-halogenated benzene derivatives with a specific substitution pattern is a non-trivial task that presents considerable challenges to synthetic chemists. The primary difficulty lies in controlling the regioselectivity of the halogenation reactions. Direct electrophilic halogenation of a substituted benzene ring often leads to a mixture of isomers, which can be difficult to separate.

The directing effects of the substituents already present on the ring play a crucial role in determining the position of incoming groups. ncert.nic.in For a molecule like this compound, the synthesis would require a carefully planned multi-step sequence to install the four different substituents at the desired positions.

One common strategy involves the use of a Sandmeyer-type reaction, where an amino group is converted into a diazonium salt, which can then be displaced by a halogen. google.com For example, a potential synthetic route could start from a readily available substituted aniline, with subsequent diazotization and halogenation steps. The order of these steps is critical to ensure the correct final arrangement of the bromo, chloro, iodo, and methyl groups.

Scope and Academic Relevance of Investigating this compound

The academic relevance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its unique substitution pattern, with three different halogens and a methyl group, makes it an interesting substrate for studying the subtle differences in reactivity and for developing new selective synthetic methodologies.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are found in compounds of interest in medicinal chemistry and materials science. The investigation of such molecules contributes to a deeper understanding of structure-activity relationships and provides valuable data for the design of novel compounds with desired properties.

The study of its spectroscopic and physicochemical properties would also add to the growing database of chemical information on polyhalogenated aromatic compounds, aiding in the development of predictive models for their behavior.

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure. The presence of heavy halogen atoms like bromine and iodine significantly influences its molecular weight and density.

PropertyValueSource
IUPAC Name This compound achemblock.com
CAS Number 1255574-71-0 achemblock.com
Molecular Formula C₇H₅BrClI achemblock.com
Molecular Weight 331.38 g/mol achemblock.com
Canonical SMILES CC1=C(Cl)C=C(I)C(Br)=C1 achemblock.com
Physical Form Not specified, likely a solid at room temperature
Purity Typically offered at ≥95% achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJJZCBMGAOLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682012
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-71-0
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Bromo 4 Chloro 2 Iodo 5 Methylbenzene and Congeners

Strategic Approaches to Controlled Halogenation on the Benzene (B151609) Core

The synthesis of polysubstituted aromatic compounds like 1-Bromo-4-chloro-2-iodo-5-methylbenzene hinges on the ability to control the position of incoming substituents. fiveable.melibretexts.org This control is primarily achieved through the careful application of electrophilic aromatic substitution reactions, leveraging the inherent electronic properties of the substituents already present on the ring. libretexts.orgpressbooks.pub

Regioselective Directing Group Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a foundational reaction class in organic chemistry for functionalizing aromatic rings. numberanalytics.com The regiochemical outcome of these reactions on a substituted benzene is dictated by the electronic nature of the substituent already on the ring. nih.govsaskoer.ca These substituents can be broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. organicchemistrytutor.comyoutube.com

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. saskoer.ca They direct incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) of the toluene (B28343) core is a classic example of a weakly activating, ortho/para-directing group. youtube.com

Deactivating Groups: These groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing the rate of electrophilic substitution. Most deactivating groups are meta-directors. youtube.comyoutube.com

Halogens as an Exception: Halogens (F, Cl, Br, I) are a unique class of substituents. They are deactivating due to their inductive electron withdrawal, yet they are ortho/para-directing because their lone pairs can provide resonance stabilization to the carbocation intermediate (arenium ion) formed during ortho or para attack. saskoer.caorganicchemistrytutor.com

In the synthesis of a molecule like this compound, the interplay of these directing effects is paramount. Starting from toluene, the methyl group directs incoming electrophiles to the ortho and para positions. Subsequent halogenations will be directed by both the methyl group and the already-installed halogens. The planning of a synthetic sequence must therefore consider the combined directing influence of all substituents at each step to achieve the desired isomer. libretexts.orgpressbooks.pub

Substituent GroupTypeDirecting Effect
-CH₃ (Alkyl)ActivatingOrtho, Para
-Cl (Halogen)DeactivatingOrtho, Para
-Br (Halogen)DeactivatingOrtho, Para
-I (Halogen)DeactivatingOrtho, Para
-NO₂ (Nitro)DeactivatingMeta
-SO₃H (Sulfonic Acid)DeactivatingMeta
-C(O)R (Acyl)DeactivatingMeta

Sequential Halogenation Protocols for Differentiated Substituents

To construct a polysubstituted benzene with different halogens, a sequential approach is necessary. libretexts.org This involves a series of discrete halogenation steps, where the order of introduction is critical for ensuring the correct final arrangement of atoms. pressbooks.pub Each halogenation reaction proceeds via an electrophilic aromatic substitution mechanism, but the specific reagents and conditions vary. masterorganicchemistry.comchemguide.co.uk

Chlorination and Bromination: These reactions are typically carried out by treating the aromatic compound with the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). chemguide.co.uklibretexts.org The Lewis acid polarizes the halogen-halogen bond, generating a more potent electrophile. numberanalytics.comlibretexts.org

Iodination: Direct iodination with I₂ is generally a slower and reversible reaction. Therefore, an oxidizing agent, such as nitric acid or a mixture of iodine and potassium iodate in sulfuric acid, is required to generate a stronger iodine electrophile (like I⁺). masterorganicchemistry.comwikipedia.org

A plausible, albeit simplified, retrosynthetic analysis for this compound starting from toluene would involve carefully ordered halogenation steps, taking into account the directing effects at each stage. For example, one might start with the chlorination of toluene, followed by bromination, and finally iodination, with the regiochemical outcome at each step guided by the existing substituents. libretexts.org

Ortho-Directed Lithiation and Halogen Exchange Strategies

Beyond classical electrophilic substitution, organometallic methods provide powerful, alternative strategies for regioselective halogenation.

Ortho-Directed Lithiation: This technique involves the deprotonation of an aromatic C-H bond at the position ortho to a directing metalation group (DMG) using a strong organolithium base like n-butyllithium. uwindsor.cabaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium, delivering the base to the adjacent proton. baranlab.orgias.ac.in The resulting aryllithium species is a potent nucleophile that can be quenched with an electrophilic halogen source (e.g., C₂Cl₆, Br₂, I₂) to install a halogen atom with high precision.

Halogen-Metal Exchange: This reaction involves the rapid exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a metal from an organometallic reagent, most commonly an organolithium. uwindsor.capku.edu.cn This process is often faster than ortho-lithiation (C-H deprotonation). uwindsor.ca The resulting aryllithium can then be treated with a different electrophilic halogenating agent to achieve a net substitution. This method is invaluable for creating aryllithium reagents at positions not accessible by direct lithiation. ias.ac.in

These methods offer complementary regiocontrol to EAS and are particularly useful for synthesizing highly substituted or sterically hindered aromatic compounds.

Catalytic Pathways for Selective Halogen Incorporation

Modern synthetic chemistry has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. capes.gov.br Catalytic approaches to aromatic halogenation offer milder reaction conditions and can provide access to novel reactivity patterns compared to traditional stoichiometric methods. researchgate.net

Transition Metal-Catalyzed Halogenation Reactions

Transition metals have emerged as versatile catalysts for the formation of carbon-halogen bonds, often proceeding through C-H activation pathways. capes.gov.bracs.org These methods can offer high levels of regio- and stereoselectivity. acs.org A variety of metals have been employed, each with distinct mechanistic features.

Palladium (Pd): Palladium catalysts are widely used in cross-coupling chemistry and have been adapted for C-H halogenation, often using a directing group to guide the catalyst to a specific C-H bond.

Copper (Cu): Copper catalysts are attractive due to their low cost and abundance. nih.gov They can facilitate the chlorination, bromination, and iodination of various aromatic substrates, including those with directing groups like pyridines or amides. nih.gov

Gold (Au), Ruthenium (Ru), and others: Other transition metals have also been shown to effectively catalyze C-H halogenation reactions, providing alternative reactivity and selectivity profiles. researchgate.netnih.gov

These catalytic systems represent a significant advance, enabling the construction of complex aryl halides under milder conditions and with greater functional group tolerance than many traditional methods. capes.gov.br

Catalyst System ExampleHalogenating AgentSubstrate Scope ExampleReference
Pd(OAc)₂N-Halosuccinimide (NXS)2-Arylpyridines researchgate.net
Cu-MnONXSAnilides, Electron-rich arenes nih.gov
AuCl₃NXSDeactivated arenes chemrxiv.org
FeCl₃ / PhotocatalystPotassium HalidesQuinolines nih.gov

Organocatalytic and Lewis Base Catalyzed Aromatic Halogenation

In an effort to avoid potentially toxic or expensive metals, organocatalysis has emerged as a powerful strategy in synthetic chemistry. researchgate.net For aromatic halogenation, this often involves the use of small organic molecules as Lewis bases to activate common halogenating agents.

Lewis base catalysis in this context typically involves the activation of an N-halosuccinimide (NCS, NBS, NIS) by a Lewis basic catalyst, such as a phosphine (B1218219) sulfide, a thiourea, or a carborane-based sulfide. chemrxiv.orgresearchgate.netdntb.gov.ua The catalyst coordinates to the halogen atom, forming a more electrophilic halonium species, which is then more readily attacked by the aromatic nucleophile. researchgate.netdntb.gov.ua This approach has proven effective for the halogenation of a diverse range of aromatic and heteroaromatic compounds under mild conditions. researchgate.net These methods are noted for their operational simplicity and tolerance of Lewis acidic functionalities that might be incompatible with traditional Lewis acid-catalyzed reactions. researchgate.net

De Novo Construction of Polyhalogenated Benzene Rings

Constructing the benzene ring from the ground up offers a powerful strategy for controlling the final substitution pattern with high precision. This approach avoids the limitations of electrophilic aromatic substitution on already-substituted rings. illinois.edursc.org

Benzannulation reactions are a class of chemical reactions that form a benzene ring from acyclic or non-aromatic cyclic precursors. rsc.org These methods are highly valuable for creating polysubstituted benzenes. One effective strategy is the transition-metal-free multicomponent benzannulation, which can be achieved by reacting readily available starting materials like ketones, nitro-olefins, and diester acetylenedicarboxylate under mild conditions to produce highly substituted benzene derivatives in high yields. acs.orgnih.gov Another prominent method is the [4+2] benzannulation, which resembles a Diels-Alder reaction, where a four-carbon unit and a two-carbon unit combine to form the aromatic ring. illinois.edu This approach simplifies regioselectivity issues as it involves only two components. illinois.edu

Cyclotrimerization of alkynes is another fundamental and atom-economical approach for synthesizing substituted benzenes. nih.gov This process involves the catalytic cyclization of three alkyne molecules to form a benzene ring. researchgate.net While early examples often resulted in poor regiocontrol, modern catalysts have significantly improved selectivity. illinois.edunih.gov For instance, an indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol has been shown to produce 1,3,5-substituted benzenes with excellent yields and complete regioselectivity. nih.gov Similarly, nickel-based catalytic systems can be tuned to selectively form either 1,2,4- or 1,3,5-substituted regioisomers. researchgate.net The regioselectivity in some [2+2+2] cyclotrimerizations can be influenced by factors such as hydrogen bonding between the coupling partners, pre-organizing them for the desired outcome. nih.gov

Table 1: Comparison of Catalytic Systems for Alkyne Cyclotrimerization

Catalyst SystemRegioselectivityKey FeaturesSource(s)
InCl₃ / 2-iodophenolComplete for 1,3,5-isomersTolerant to air, atom economical. nih.gov
Ni(PPh₃)₂Cl₂ / dppb / ZnControllable for 1,2,4- or 1,3,5-isomersRegioselectivity is controlled by additives (e.g., ZnI₂). researchgate.net
Rhodium(I) complexesVariesUsed in the synthesis of complex natural products. nih.gov
Silver (Ag(111) surface)100% for benzene from acetyleneDemonstrates high selectivity but on a metal surface. rsc.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgfrontiersin.org This approach aligns with the principles of step and atom economy, rapidly building molecular complexity while minimizing waste. frontiersin.orgnih.gov

For the construction of substituted benzene architectures, MCRs provide a powerful alternative to traditional linear syntheses. frontiersin.org A notable example is a transition-metal-free, three-component benzannulation reaction involving ketones, nitro-olefins, and an alkyne dicarboxylate. acs.org This one-pot reaction proceeds under mild conditions and demonstrates a broad substrate scope, allowing for the synthesis of a diverse range of polysubstituted benzene derivatives. acs.orgnih.gov The reaction is initiated by the formation of a vinyl anion from a ketone, which then participates in a cascade of Michael addition, cyclization, and aromatization to yield the final product. acs.org Such MCRs are invaluable for creating complex substitution patterns, like that of this compound, in a single, convergent step.

Green Chemistry Principles Applied to Halogenated Aromatic Synthesis

Applying green chemistry principles to the synthesis of halogenated aromatics is crucial for minimizing environmental impact and improving safety. rsc.orgbrighton.ac.uk This involves designing reactions that are atom-economical, use less hazardous chemicals, and avoid harsh conditions and toxic solvents. acs.orgacs.org

Traditional aromatic halogenation often employs hazardous reagents like elemental chlorine (Cl₂) and bromine (Br₂), which are toxic and difficult to handle. rsc.orgnih.gov Green chemistry seeks to replace these with safer, more sustainable alternatives. brighton.ac.uk

A prominent green strategy is oxidative halogenation, which generates the electrophilic halogen species in situ from safer halide salts (e.g., NaBr, HBr). rsc.orgcdnsciencepub.com Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant for these processes because its only byproduct is water, making the reaction inherently clean. rsc.orgresearchgate.net This method has been successfully applied to the chlorination and bromination of various aromatic compounds. rsc.org Another approach involves using a bromide-bromate couple (e.g., a mixture of NaBr and NaBrO₃), which generates bromine in situ upon acidification. chemindigest.com This method bypasses the need to handle liquid bromine and is effective for the bromination of aromatic and heteroaromatic compounds. chemindigest.com For laboratory-scale synthesis, reagents like N-bromosuccinimide (NBS) are often used, and greener methods for their use, or for achieving similar results, have been developed using systems like sodium bromide and sodium hypochlorite (bleach). researchgate.netacs.org

Table 2: Comparison of Traditional vs. Sustainable Halogenation Reagents

Reagent TypeTraditional ExamplesSustainable AlternativesKey Advantage of AlternativeSource(s)
Bromination Liquid Bromine (Br₂)H₂O₂/HBr; NaBr/Bleach; Bromide-Bromate coupleAvoids handling toxic, corrosive liquid Br₂; water is often the only byproduct. rsc.orgchemindigest.comacs.org
Chlorination Chlorine Gas (Cl₂)H₂O₂/HCl; N-Chlorosuccinimide (NCS)Avoids handling toxic gas; safer reagents. rsc.orgnih.gov
Iodination Iodine (I₂) with strong oxidizersH₂O₂/HI; NaI/BleachMilder conditions, reduces use of harsh oxidants. cdnsciencepub.comacs.org

Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, costs, and safety hazards. Research has demonstrated the feasibility of solvent-free aromatic C-H functionalization. nih.gov For example, the palladium-catalyzed ortho-chlorination of anilides can be achieved in good to excellent yields by heating the anilide with CuCl₂ without any solvent. nih.gov

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. acs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are central to green synthesis. acs.org Cyclotrimerization reactions, where three alkyne molecules combine to form a benzene ring, are perfectly atom-economical in theory, as all atoms of the reactants are incorporated into the final product. nih.gov Similarly, multicomponent reactions are designed to maximize atom economy by combining multiple starting materials into a single complex product in one step, thus streamlining synthesis and reducing waste. frontiersin.orgnih.gov The development of such protocols is essential for the large-scale, environmentally responsible production of complex molecules like polyhalogenated aromatics.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Chloro 2 Iodo 5 Methylbenzene

Electrophilic and Nucleophilic Aromatic Substitution Transformations

The reactivity of the benzene (B151609) ring in 1-bromo-4-chloro-2-iodo-5-methylbenzene is profoundly influenced by the four substituents, each exerting its own electronic and steric effects. These effects dictate the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Influence of Multiple Halogens on Reactivity and Positional Selectivity

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The substituents on the ring determine the rate and position of the substitution. Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. uomustansiriyah.edu.iqlibretexts.org However, they are ortho-, para-directors because of the electron-donating resonance effect of their lone pairs, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions. libretexts.org The methyl group, in contrast, is an activating group and also an ortho-, para-director due to its electron-donating inductive and hyperconjugation effects.

In nucleophilic aromatic substitution (NAS), the roles are reversed: the aromatic ring is attacked by a nucleophile, and a leaving group is displaced. wikipedia.orgyoutube.com This type of reaction is favored by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org Halogens, being electron-withdrawing, facilitate NAS reactions. masterorganicchemistry.com

A key aspect of NAS on polyhalogenated compounds is the differential reactivity of the halogens as leaving groups. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), and consequently, the leaving group ability increases in the order of Cl < Br < I. Therefore, in this compound, the iodine atom at the C2 position is the most likely to be displaced by a nucleophile, followed by the bromine atom at C1, and finally the chlorine atom at C4. This differential reactivity allows for selective functionalization of the molecule.

Mechanistic Studies of Halogen Displacement Reactions

The mechanism of nucleophilic aromatic substitution on activated aryl halides typically proceeds through a two-step addition-elimination pathway (SNAAr). libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, a nucleophilic attack would preferentially occur at the C2 position due to the superior leaving group ability of iodine. The presence of other electron-withdrawing halogens on the ring would help to stabilize the intermediate Meisenheimer complex, thus facilitating the reaction.

Displacement reactions of halogens can also be thought of in the context of relative reactivity. In reactions where a halogen acts as a nucleophile to displace another, the reactivity order is typically F- > Cl- > Br- > I-. However, in the context of leaving group ability in NAS, the reverse is true. libretexts.orgnih.gov

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and polyhalogenated aromatics like this compound are valuable substrates for such transformations due to the potential for selective, sequential reactions.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental in modern organic synthesis. nobelprize.org The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com

A critical factor in the cross-coupling of polyhalogenated arenes is the selective activation of the carbon-halogen bonds. The rate of oxidative addition to Pd(0) generally follows the order C-I > C-Br > C-Cl. youtube.com This predictable reactivity allows for the selective coupling at the most reactive C-I bond, while leaving the C-Br and C-Cl bonds intact for subsequent transformations. For this compound, a Suzuki coupling, for instance, would be expected to occur selectively at the C2-I bond under appropriate conditions.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

Coupling ReactionExpected Site of Primary ReactionRationale
Suzuki CouplingC2-IThe C-I bond is the most reactive towards oxidative addition to Pd(0). youtube.com
Stille CouplingC2-ISimilar to Suzuki, the C-I bond is the most labile in the oxidative addition step.
Negishi CouplingC2-IThe reactivity trend of C-X bonds in oxidative addition (I > Br > Cl) holds for Negishi reactions as well. nobelprize.org

This table is based on established principles of cross-coupling reactions, as specific experimental data for this compound was not found in the searched literature.

Nickel-Mediated Transformations and Hydrofunctionalization Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions. Nickel-catalyzed reactions can often couple less reactive aryl chlorides and offer different selectivity profiles. rsc.org In the context of polyhalogenated arenes, nickel catalysts have been shown to selectively activate C-I bonds in the presence of C-Br bonds in cross-electrophile coupling reactions. nih.govresearchgate.netresearchgate.net This C-I selectivity is attributed to the specific mechanism of the nickel-catalyzed process. nih.govresearchgate.net Therefore, in a nickel-mediated cross-coupling of this compound, it is anticipated that the reaction would also proceed selectively at the C2-I position.

Hydrofunctionalization reactions, the addition of an H-E bond across a double or triple bond, are another important class of transformations. While not directly a reaction of the aromatic ring itself, the substituents on the this compound could influence the reactivity of any unsaturated side chains that might be introduced via cross-coupling reactions.

Photo-redox Catalysis in Aryl Halide Functionalization

Visible-light photoredox catalysis has become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This methodology often involves the generation of radical intermediates through single-electron transfer (SET) processes. The activation of aryl halides via photoredox catalysis is dependent on their reduction potentials. Generally, aryl iodides are more easily reduced than aryl bromides, which are in turn more easily reduced than aryl chlorides. researchgate.net This difference in reduction potentials allows for the selective activation of C-I bonds in the presence of C-Br and C-Cl bonds.

In a photoredox-catalyzed reaction of this compound, it is expected that the C-I bond would be selectively cleaved to generate an aryl radical at the C2 position. This aryl radical could then participate in various downstream reactions, such as addition to alkenes or coupling with other partners. researchgate.net

Photochemical Reactions of Polyhalogenated Benzenes

The photochemistry of polyhalogenated benzenes is largely dictated by the nature and position of the halogen substituents, which influence the absorption of light and the subsequent chemical pathways.

Upon absorption of ultraviolet light, polyhalogenated aromatic compounds can undergo dehalogenation through the homolytic cleavage of a carbon-halogen bond, leading to the formation of an aryl radical and a halogen radical. The relative ease of this cleavage is inversely related to the bond dissociation energy of the carbon-halogen bond. For this compound, the carbon-iodine bond is the weakest and therefore the most susceptible to photochemical cleavage.

The general trend in bond dissociation energies for carbon-halogen bonds on an aromatic ring is:

C-Cl > C-Br > C-I

This hierarchy suggests that photo-induced deiodination would be the primary photochemical process for this compound. The resulting 4-bromo-3-chloro-6-methylphenyl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent to yield 1-bromo-4-chloro-2-methylbenzene, or reaction with other radical species in the medium.

Table 1: Relative Bond Dissociation Energies of Halogenated Benzenes

BondTypical Bond Dissociation Energy (kJ/mol)
C-Cl~400
C-Br~335
C-I~270

Note: The exact values can vary depending on the specific molecular environment.

The absorption of a photon promotes a molecule to an electronically excited state. diva-portal.org For aromatic compounds, these are typically π-π* transitions. In halogenated aromatics, the presence of heavy atoms like bromine and iodine introduces significant spin-orbit coupling. This facilitates intersystem crossing from the initially formed singlet excited state (S₁) to the triplet excited state (T₁).

For this compound, the heavy atom effect of iodine would lead to a very efficient population of the T₁ state. The photochemical reactions of such compounds often proceed from this triplet state. The concept of excited-state aromaticity can also play a role, where the electronic distribution in the excited state can differ significantly from the ground state, potentially influencing the reactivity. researchgate.netmappingignorance.org For instance, a molecule that is aromatic in the ground state may become anti-aromatic in the excited state, making it more reactive. researchgate.net

Energy transfer processes are also crucial. An excited polyhalogenated benzene molecule can transfer its energy to another molecule, acting as a photosensitizer. Conversely, it can be quenched by other species in the reaction mixture.

Oxidation and Reduction Chemistry of Functionalized Aryl Systems

The electrochemical behavior of this compound is influenced by its substituents. The halogens, being electronegative, generally make the benzene ring more difficult to oxidize and easier to reduce compared to toluene (B28343). The methyl group, being an electron-donating group, has the opposite effect.

Oxidation: The oxidation of the aromatic ring would involve the removal of an electron from the highest occupied molecular orbital (HOMO). The presence of multiple halogens would increase the oxidation potential.

Reduction: The reduction involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO). The reduction potential will be influenced by the ability of the substituents to stabilize the resulting radical anion. The order of ease of reduction of the carbon-halogen bonds is typically C-I > C-Br > C-Cl. Therefore, under reductive conditions (e.g., with certain metals or electrochemical methods), the iodine atom is expected to be the most readily cleaved.

Derivatization Strategies for Expanding Molecular Complexity

The different halogen atoms on this compound offer a versatile platform for selective functionalization, primarily through cross-coupling reactions. The significant differences in the reactivity of the C-I, C-Br, and C-Cl bonds under various catalytic conditions allow for sequential and site-selective transformations.

Table 2: Common Cross-Coupling Reactions for Aryl Halides

Reaction NameCatalyst/ReagentsBond Reactivity OrderDescription
Suzuki CouplingPd catalyst, boronic acid/esterC-I > C-Br > C-ClForms a new carbon-carbon bond.
Sonogashira CouplingPd/Cu catalyst, terminal alkyneC-I > C-br > C-ClForms a new carbon-carbon bond with an alkyne.
Buchwald-Hartwig AminationPd catalyst, amineC-I > C-Br > C-ClForms a new carbon-nitrogen bond.
Heck CouplingPd catalyst, alkeneC-I > C-Br > C-ClForms a new carbon-carbon bond with an alkene.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react at the iodine position first, followed by the bromine, and finally the chlorine. For example, a mild palladium catalyst could be used to perform a Suzuki coupling at the C-I bond, leaving the C-Br and C-Cl bonds intact. Subsequently, a more reactive catalyst system could be employed to functionalize the C-Br position. This stepwise approach allows for the synthesis of complex, highly substituted aromatic structures from the readily available polyhalogenated precursor.

Computational and Theoretical Chemistry Studies on 1 Bromo 4 Chloro 2 Iodo 5 Methylbenzene Analogues

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of a molecule's electronic landscape. For polyhalogenated aromatic compounds like 1-bromo-4-chloro-2-iodo-5-methylbenzene, these methods can elucidate properties such as orbital energies and charge distributions, which are fundamental to understanding their chemical behavior. nih.govbiorxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, positing that reactions are primarily governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energies and spatial distributions of these orbitals provide critical clues about a molecule's electrophilic and nucleophilic nature.

For analogues of this compound, the HOMO is the orbital with the highest energy containing electrons and indicates the tendency to donate electrons, while the LUMO is the lowest energy orbital without electrons and signifies the ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govbiorxiv.org In polyhalogenated aromatic compounds, the presence of halogens and other substituents can significantly influence the energies of these frontier orbitals. nih.govbiorxiv.orgnih.gov The reactivity and regioselectivity of these compounds in reactions such as electrophilic aromatic substitution can be rationalized by analyzing the FMOs. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Analogues

AnalogueHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-Bromo-4-chloro-2-iodobenzene-6.8-1.55.3
1,2-Dibromo-4-chlorobenzene-7.0-1.35.7
4-Chloro-2-iodo-5-methyltoluene-6.5-1.25.3
This compound-6.7-1.45.3

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related compounds.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The electrostatic potential (ESP) surface of a molecule maps the electrostatic force that the molecule would exert on a positive point charge. This provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions. In halogenated benzenes, the electronegativity of the halogen atoms creates a polarized carbon-halogen (C-X) bond, where the carbon atom carries a partial positive charge and the halogen a partial negative charge. ncert.nic.inpw.live

However, the distribution of electron density around a covalently bonded halogen is not uniform. iisc.ac.in This anisotropy is crucial for understanding halogen bonding. Computational methods are essential for accurately determining the partial charges on each atom within a molecule, as simple electronegativity considerations may not fully capture the effects in conjugated systems. stackexchange.com For analogues of this compound, the interplay of the inductive effects of the halogens and the methyl group, along with resonance effects, will dictate the precise charge distribution on the aromatic ring. libretexts.org

Table 2: Hypothetical Partial Atomic Charges for this compound

AtomPartial Charge (a.u.)
C1 (C-Br)+0.08
C2 (C-I)+0.05
C3-0.02
C4 (C-Cl)+0.07
C5 (C-CH3)-0.05
C6-0.01
Br-0.04
Cl-0.06
I+0.01
C (in CH3)-0.15
H (in CH3)+0.05

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of charge distribution in similar molecules.

Investigations of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region in another molecule. researchgate.net This interaction has gained significant attention as a powerful tool in crystal engineering and supramolecular chemistry. nih.govresearchgate.net

Theoretical Description of σ-Hole and π-Hole Interactions

The basis of halogen bonding lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to the C-X covalent bond. acs.orgnih.gov This positive region arises from the anisotropic distribution of electron density around the halogen atom. iisc.ac.in The interaction between this electrophilic σ-hole and an electron-rich site, such as a lone pair or a π-system, constitutes a halogen bond. mdpi.com

In addition to the σ-hole, regions of positive electrostatic potential can also exist perpendicular to the molecular framework, known as "π-holes." researchgate.net These π-holes can also engage in attractive interactions with nucleophiles. researchgate.netacs.org The strength of these interactions is influenced by the polarizability of the halogen atom, increasing in the order Cl < Br < I. nih.gov Furthermore, the presence of electron-withdrawing groups on the aromatic ring enhances the positive character of the σ-hole, leading to stronger halogen bonds. nih.govresearchgate.net

Computational Assessment of Halogen Bond Strength and Directionality

Computational chemistry provides robust methods for quantifying the strength and directionality of halogen bonds. acs.orgrsc.org The interaction energies can be calculated using high-level quantum mechanical methods, and the directionality is a key feature, with the C-X···Y angle (where Y is the nucleophile) typically being close to 180 degrees. nih.govrsc.org

For analogues of this compound, the iodine atom is expected to be the most potent halogen bond donor due to its high polarizability and consequently the most positive σ-hole. nih.gov The bromine atom would be the next most effective, followed by chlorine. The strength of these interactions can be modulated by the electronic environment of the aromatic ring. nih.gov

Table 3: Hypothetical Halogen Bond Interaction Energies and Geometries for this compound with a Generic Lewis Base (L)

Halogen BondInteraction Energy (kcal/mol)Bond Length (Å)Bond Angle (C-X···L, °)
C-I···L-5.52.80175
C-Br···L-3.23.05172
C-Cl···L-1.83.20170

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends in halogen bonding.

Role of Halogen Bonding in Crystal Engineering and Supramolecular Assembly

The directionality and tunable strength of halogen bonds make them exceptionally useful in crystal engineering, which involves the design and synthesis of crystalline solids with desired properties. researchgate.netresearchgate.netnih.govrsc.org By programming molecules with specific halogen bond donors and acceptors, it is possible to guide their self-assembly into predictable supramolecular architectures, such as chains, layers, and three-dimensional networks. nih.govnih.gov

In the context of this compound analogues, the presence of multiple halogen atoms offers the potential for forming complex and hierarchical supramolecular structures. nih.govnih.gov The interplay between different halogen bonds (I···N, Br···O, etc.) and other non-covalent interactions like π-π stacking can lead to the formation of intricate and functional materials. nih.govnih.gov The ability to control the self-assembly process through halogen bonding opens up possibilities for creating novel materials with applications in areas such as electronics and materials science. nih.govrsc.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms of polyhalogenated aromatic compounds. By simulating reactions at a molecular level, chemists can investigate transient species and energetic landscapes that are often difficult or impossible to observe experimentally.

A cornerstone of understanding reaction mechanisms is the characterization of transition states and the energetics of the reaction pathway. For analogues of this compound, which typically undergo electrophilic aromatic substitution, computational methods such as Density Functional Theory (DFT) are employed to map out the potential energy surface of a reaction.

The halogenation of aromatic compounds, for instance, proceeds via an electrophilic aromatic substitution mechanism. libretexts.orgmasterorganicchemistry.com This process involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the formation of a carbocation intermediate known as a σ-complex or arenium ion. uomustansiriyah.edu.iq The stability of this intermediate is crucial in determining the reaction rate and the regioselectivity of the substitution. Halogens, while deactivating the ring through their inductive effect, are ortho-, para-directing due to resonance stabilization of the intermediate carbocation. libretexts.org

Computational models can predict the most likely sites of electrophilic attack by calculating the relative stabilities of the possible σ-complex intermediates. A method based on calculating these relative stabilities using DFT has shown high accuracy in predicting the regioisomer distribution for halogenation reactions, often agreeing with experimental observations to within approximately 1 kcal/mol. nih.gov The transition state for the reaction resembles the structure of the high-energy σ-complex, and its energy (the activation energy) determines the reaction kinetics. libretexts.org Lowering the activation energy, for example by stabilizing the transition state, speeds up the reaction. libretexts.org

For a hypothetical electrophilic nitration (a common reaction studied computationally) on a simplified analogue like 1,4-dihalo-2-methylbenzene, the relative energies of the possible arenium ion intermediates can be calculated to predict the favored product. The position of substitution is determined by which intermediate has the lowest energy.

Table 1: Calculated Relative Stabilities of Arenium Ion Intermediates in a Hypothetical Electrophilic Nitration

This table illustrates how computational chemistry can be used to predict the outcome of an electrophilic substitution reaction on a polyhalogenated benzene analogue. The calculations would typically be performed using a DFT method (e.g., B3LYP with a suitable basis set). The position with the lowest relative energy for the intermediate indicates the most likely site of substitution.

Position of Electrophilic AttackCalculated Relative Energy of Intermediate (kcal/mol)Predicted Major Product
Position 3+2.5Minor
Position 5+0.8Minor
Position 60.0Major

Note: The data in this table is illustrative and represents the type of output generated from computational studies on reaction mechanisms. The actual values would depend on the specific analogue and the level of theory used.

Computational Design Principles for Polyhalogenated Benzene Derivatives

Beyond understanding existing reactions, computational chemistry provides powerful principles for the de novo design of polyhalogenated benzene derivatives with specific, desired properties. This is achieved by establishing structure-property relationships and using these to screen virtual libraries of molecules. researchgate.net

The process often begins with a known molecular scaffold, which is then systematically modified in silico. For polyhalogenated benzenes, this could involve changing the identity and position of the halogen atoms (F, Cl, Br, I) to fine-tune the electronic properties of the molecule. For example, in the design of materials for organic light-emitting diodes (OLEDs), halogenation is a key strategy. Computational studies have shown that halogenating donor or acceptor units within a molecule can significantly impact the spin-orbit coupling, which is a critical factor for the efficiency of Thermally Activated Delayed Fluorescence (TADF). digitellinc.com Specifically, bromine and iodine substitutions have been found to increase the rates of reverse intersystem crossing, a key process in high-efficiency OLEDs. digitellinc.com

Computational design principles can be summarized in a systematic approach:

Define the Target Property: Identify the desired chemical or physical property (e.g., specific electronic transition energy, high electron affinity, specific reactivity).

Generate a Virtual Library: Create a set of candidate molecules based on a core structure, such as a polyhalogenated benzene, by systematically varying the substituents and their positions. researchgate.net

High-Throughput Screening: Use lower-cost computational methods to rapidly screen the virtual library and predict the target property for each molecule.

Refined Calculations: For the most promising candidates identified in the screening, perform more accurate, high-level calculations to validate the predictions. researchgate.net

This approach allows for the efficient exploration of a vast chemical space to identify molecules with optimized properties before undertaking costly and time-consuming laboratory synthesis.

Table 2: Illustrative Computational Design Principles for Modifying Electronic Properties of a Dihalogenated Toluene (B28343) Analogue

This table demonstrates how computational design principles can be applied to polyhalogenated benzene derivatives. By systematically changing the halogen atoms at different positions, key electronic properties such as the HOMO-LUMO gap (related to color and reactivity) and the dipole moment can be tuned. These values would be calculated using quantum chemistry software.

Analogue Structure (X, Y = Halogen)Calculated HOMO-LUMO Gap (eV)Calculated Dipole Moment (Debye)Predicted Property Trend
1-X, 4-Y-toluene where X=Cl, Y=Cl5.81.5Large band gap
1-X, 4-Y-toluene where X=Br, Y=Cl5.71.6Slightly smaller band gap
1-X, 4-Y-toluene where X=I, Y=Cl5.51.7Further reduction in band gap
1-X, 4-Y-toluene where X=Br, Y=Br5.61.5Intermediate band gap
1-X, 4-Y-toluene where X=I, Y=I5.31.4Smallest band gap in series

Note: The data in this table is for illustrative purposes to show the application of computational design principles. Actual values would be derived from specific computational models.

Advanced Spectroscopic Techniques for Structural Elucidation in Complex Halogenated Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of 1-Bromo-4-chloro-2-iodo-5-methylbenzene, a combination of one- and two-dimensional NMR techniques would be essential for complete structural assignment.

High-Resolution ¹H, ¹³C, and Multi-Nuclear NMR Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl group protons. The aromatic region would show two singlets, corresponding to the protons at C-3 and C-6. The chemical shifts of these protons are influenced by the electronic effects of the adjacent halogen and methyl substituents. Generally, electron-withdrawing groups like halogens deshield aromatic protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups like the methyl group cause a slight upfield shift. jove.commodgraph.co.uk The proton at C-6, being ortho to both a bromine and a methyl group, and the proton at C-3, positioned between a chlorine and an iodine atom, would have unique electronic environments, leading to different chemical shifts. The methyl group protons would appear as a singlet in the aliphatic region of the spectrum, typically around 2.0-2.5 ppm. nailib.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the methyl group. libretexts.org The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bonded directly to halogens (ipso-carbons) experience a large deshielding effect, with the effect being most pronounced for iodine and bromine. rsc.orgresearchgate.net The carbon attached to the methyl group will be found at a characteristic upfield position compared to the other aromatic carbons. Predicting the precise chemical shifts can be achieved with a high degree of accuracy using computational methods like Density Functional Theory (DFT) calculations or by using empirical data from similar structures. nih.govglobalauthorid.com

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H37.5 - 7.8-
H67.2 - 7.5-
CH₃2.3 - 2.520 - 25
C1-115 - 120
C2-95 - 100
C3-135 - 140
C4-130 - 135
C5-138 - 143
C6-132 - 137

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Application of Isotopic Labeling in NMR Assignments

In cases of severe signal overlap or for confirming assignments, isotopic labeling can be a powerful strategy. sigmaaldrich.comnih.gov For a small molecule like this compound, selective ¹³C labeling could be employed during its synthesis. For instance, using a ¹³C-labeled methylating agent would result in an enhanced signal for the methyl carbon in the ¹³C NMR spectrum, confirming its assignment. Similarly, introducing a ¹³C label at a specific position on a benzene ring precursor would allow for the definitive assignment of that carbon and could help trace connectivities in 2D NMR spectra. While generally more common in biomolecular NMR, isotopic labeling with ¹³C or deuterium (B1214612) can simplify complex spectra and aid in structural confirmation of small molecules. acs.orgnih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. nih.govmyadlm.org This allows for the determination of the elemental formula of the parent ion. For this compound (C₇H₅BrClI), the presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak. HRMS would be able to resolve these isotopic peaks and provide a precise mass measurement, confirming the elemental composition.

Predicted HRMS Data for this compound

Isotopologue Elemental Formula Predicted Exact Mass (Da)
[M]⁺C₇H₅⁷⁹Br³⁵ClI329.8307
[M+2]⁺C₇H₅⁸¹Br³⁵ClI331.8287
[M+2]⁺C₇H₅⁷⁹Br³⁷ClI331.8278

Note: The relative abundances of these peaks would form a characteristic pattern confirming the presence of one bromine and one chlorine atom.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. myadlm.org For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms and the cleavage of the methyl group. youtube.com

Predicted Fragmentation Pathways:

Loss of a methyl radical ([M - CH₃]⁺): This would result in a fragment ion corresponding to the bromochloroiodobenzene cation.

Loss of a halogen atom ([M - X]⁺): The relative ease of halogen loss is typically I > Br > Cl. Therefore, the loss of an iodine atom would likely be a prominent fragmentation pathway.

Sequential loss of halogens: Following the initial loss of one halogen, further fragmentation could involve the loss of the other halogen atoms.

By analyzing the masses of the fragment ions, the connectivity of the substituents on the benzene ring can be inferred, complementing the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For a molecule like this compound, the IR and Raman spectra would be expected to exhibit a series of characteristic bands. The analysis of these spectra would involve the assignment of observed frequencies to specific vibrational modes. This process is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities with reasonable accuracy.

Expected Vibrational Modes:

C-H vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, would appear at lower frequencies.

C-C vibrations: The stretching vibrations of the benzene ring are expected to produce a set of characteristic bands in the 1400-1600 cm⁻¹ region.

C-Halogen vibrations: The C-Br, C-Cl, and C-I stretching vibrations are expected at lower frequencies, typically below 1000 cm⁻¹. The exact positions of these bands would be influenced by the other substituents on the ring.

Methyl group vibrations: The C-H stretching and bending vibrations of the methyl group would also be present in the spectra.

A hypothetical data table for the prominent IR and Raman vibrational modes, based on general expectations for similar compounds, is presented below. It is crucial to note that these are estimated ranges and the actual experimental values for this compound may differ.

Table 1: Hypothetical Vibrational Mode Analysis of this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch 3050 - 3100 IR, Raman
Methyl C-H Stretch 2850 - 3000 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
Methyl C-H Bend 1375 - 1450 IR, Raman
In-plane C-H Bend 1000 - 1300 IR, Raman
Out-of-plane C-H Bend 750 - 900 IR
C-Cl Stretch 600 - 800 IR, Raman
C-Br Stretch 500 - 600 IR, Raman

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. This data is essential for understanding the steric and electronic interactions between the substituents and their influence on the geometry of the benzene ring.

Furthermore, X-ray crystallography reveals the supramolecular architecture of the compound, which is the arrangement of molecules in the crystal lattice. The packing of molecules is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and, in some cases, halogen bonding. Given the presence of multiple halogen atoms, the study of halogen bonding interactions (C-X···Y, where X and Y are halogens) would be of particular interest in the crystal structure of this compound.

A successful crystallographic study would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal. A hypothetical table of such data is provided below to illustrate the type of information that would be obtained.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.5
b (Å) 12.0
c (Å) 15.5
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1395
Z 4

Research Applications and Synthetic Utility of 1 Bromo 4 Chloro 2 Iodo 5 Methylbenzene

Building Block in the Synthesis of Diverse Organic Molecules

The primary application of 1-bromo-4-chloro-2-iodo-5-methylbenzene in research lies in its role as a versatile building block for the synthesis of more complex organic molecules. The distinct reactivity of its three halogen substituents allows for selective functionalization through various cross-coupling reactions.

A notable example of its application is in Hiyama-type cross-coupling reactions. In a reported synthesis, this compound, which was synthesized from 2-bromo-5-chloro-4-methylaniline, was utilized in a palladium-catalyzed cross-coupling reaction with an organosilane. mdpi.com This specific reaction highlights the preferential reactivity of the carbon-iodine bond over the carbon-bromine and carbon-chlorine bonds, a common and synthetically useful characteristic of polyhalogenated aromatic compounds. This selectivity allows for the stepwise introduction of different substituents, paving the way for the construction of highly functionalized and sterically demanding aromatic structures.

The general scheme for such selective cross-coupling reactions can be represented as follows, where the reactivity order of the halogens is exploited to achieve sequential functionalization:

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

HalogenBond Strength (kJ/mol)Relative Reactivity
Iodine~238Highest
Bromine~280Intermediate
Chlorine~340Lowest

This differential reactivity is fundamental to the utility of this compound as a building block, enabling a programmed approach to the synthesis of complex molecules.

Precursor for Advanced Materials and Functional Molecules

While direct applications of this compound in the synthesis of advanced materials are not extensively documented, its structural motifs are found in precursors to functional organic materials. Polyhalogenated aromatic compounds are key intermediates in the synthesis of π-conjugated polymers and polycyclic aromatic hydrocarbons (PAHs), which are essential components in organic electronics. beilstein-journals.orgresearchgate.net

The selective functionalization of the C-I, C-Br, and C-Cl bonds can be exploited to construct extended conjugated systems. For instance, sequential Sonogashira, Suzuki, or Stille couplings could be employed to introduce acetylenic, aryl, or stannyl groups, respectively. These reactions would progressively build up the carbon framework necessary for materials with specific electronic and photophysical properties, such as those used in:

Organic Light-Emitting Diodes (OLEDs): Where tailored molecular structures are required for efficient charge transport and light emission.

Organic Field-Effect Transistors (OFETs): In which the packing and electronic coupling between molecules, dictated by their substitution pattern, are crucial for high charge carrier mobility. researchgate.net

Organic Photovoltaics (OPVs): Where the ability to tune the electronic energy levels of donor and acceptor materials is key to efficient solar energy conversion.

The step-wise elaboration of this compound could lead to the synthesis of novel organic semiconductors with precisely controlled structures and, consequently, tailored properties for these applications.

Exploration in Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry often relies on specific and directional non-covalent interactions to construct complex and functional molecular assemblies. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, has emerged as a powerful tool in crystal engineering and the design of supramolecular materials. core.ac.ukbirmingham.ac.uknih.gov

The presence of three different halogen atoms on the this compound ring makes it an intriguing candidate for studies in supramolecular chemistry. The strength of the halogen bond follows the trend I > Br > Cl, which could allow for the programmed self-assembly of molecules. core.ac.uk By providing a variety of halogen bond donors with different strengths and steric environments, this compound could be used to:

Direct the formation of co-crystals: By pairing it with suitable halogen bond acceptors, it may be possible to generate novel crystalline materials with predictable structures and properties. mdpi.comnih.gov

Control molecular packing in the solid state: The interplay of different halogen bonds, in concert with other non-covalent interactions like π-π stacking, could be used to fine-tune the solid-state architecture of materials. mdpi.com

Investigate the fundamentals of halogen bonding: The well-defined substitution pattern of this molecule provides a model system to study the competition and cooperativity between different halogen bonds within the same molecule.

Table 2: Properties of Halogens Relevant to Halogen Bonding

HalogenElectronegativity (Pauling Scale)Polarizability (ų)Halogen Bond Donor Strength
Iodine2.665.35Strongest
Bromine2.963.05Intermediate
Chlorine3.162.18Weakest

These properties underscore the potential of this compound as a versatile tool for the rational design of supramolecular systems.

Catalytic Scaffolds and Ligand Design in Organic Transformations

Polyhalogenated aromatic compounds can serve as precursors for the synthesis of ligands used in transition metal catalysis. The halogen atoms provide synthetic handles for the introduction of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). rutgers.edu The rigid aromatic core of this compound can serve as a scaffold to position these coordinating groups in a specific spatial arrangement around a metal center.

The stepwise functionalization of the C-I, C-Br, and C-Cl bonds would allow for the synthesis of novel mono-, di-, or tridentate ligands. For example, a selective reaction at the iodine position could introduce a primary coordinating group, followed by further modifications at the bromine and chlorine positions to tune the steric and electronic properties of the resulting ligand. Such tailored ligands are crucial for optimizing the activity and selectivity of catalysts in a wide range of organic transformations, including:

Cross-coupling reactions: Where the ligand plays a critical role in the oxidative addition and reductive elimination steps of the catalytic cycle. mdpi.com

C-H activation/functionalization: Where the ligand can influence the regioselectivity and efficiency of the catalyst.

Asymmetric catalysis: Where chiral ligands are designed to induce enantioselectivity in the formation of the product.

Furthermore, the direct use of polyhalogenated aromatics as precursors to organometallic catalysts is also an area of interest. Oxidative addition of a low-valent metal complex into one of the carbon-halogen bonds of this compound could generate a well-defined organometallic species that could itself be a catalyst or a catalyst precursor. The presence of the remaining halogen atoms would offer opportunities for further reactivity or for modulating the properties of the catalytic center.

Conclusion and Future Directions in Polyhalogenated Aromatic Chemistry

Summary of Current Research Landscape and Key Achievements

The current research landscape in polyhalogenated aromatic chemistry is dominated by the development of highly selective and efficient synthetic methodologies. A significant achievement has been the advent of site-selective cross-coupling reactions, which allow for the specific functionalization of one C-X bond in the presence of others. nih.govacs.org This has been made possible through a deeper understanding of the subtle differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) and the strategic use of tailored catalysts and reaction conditions.

Another key area of progress is the regioselective halogenation of already substituted aromatic rings. For instance, methods for the selective iodination of chlorinated aromatic compounds using reagents like silver salts have been developed, offering pathways to mixed halogenated arenes. nih.gov The synthesis of highly deactivated polyhalogenated aromatic compounds, which are challenging to prepare due to the electron-withdrawing nature of the halogens, has also seen advancements through the use of potent halogenating agents. scientific.net

From an environmental and toxicological standpoint, much research has focused on the impact of polyhalogenated aromatic hydrocarbons (PHAHs). nih.govnih.gov Studies have elucidated the mechanisms of their persistence and toxicity, often linked to their interaction with the aryl hydrocarbon receptor (AhR). nih.govmdpi.com Furthermore, microbial degradation pathways for halogenated aromatics are being explored as a means of bioremediation. nih.gov

Identification of Research Gaps and Emerging Challenges

Despite the progress, several research gaps and challenges remain in the field of polyhalogenated aromatic chemistry. A primary challenge is the synthesis of specific isomers of polyhalogenated compounds with high selectivity. The synthesis of a molecule like 1-Bromo-4-chloro-2-iodo-5-methylbenzene, with a precise substitution pattern, would require a multi-step, carefully orchestrated synthetic sequence, and avoiding the formation of isomeric impurities would be a significant hurdle.

The development of "greener" halogenation methods is another critical area. Many current procedures rely on harsh reagents and produce significant waste. The use of more environmentally benign catalysts and reagents is a pressing need. researchgate.net

Furthermore, while the toxicology of some classes of PHAHs, like polychlorinated biphenyls (PCBs) and dioxins, is well-documented, the biological effects of many other mixed halogenated compounds are largely unknown. This knowledge gap needs to be addressed to fully understand the environmental and health implications of these molecules.

A significant challenge lies in the selective functionalization of C-H bonds in polyhalogenated aromatics. Directing a reaction to a specific C-H bond in a molecule that already contains multiple reactive C-X bonds is a formidable synthetic problem that is beginning to be addressed.

Perspectives on Novel Synthetic Methodologies and Mechanistic Understanding

The future of polyhalogenated aromatic chemistry will likely be shaped by the development of novel synthetic methodologies and a more profound mechanistic understanding of their reactions.

Novel Synthetic Methodologies:

Catalytic C-H Halogenation: The direct, catalytic, and site-selective halogenation of C-H bonds in aromatic compounds is a highly sought-after transformation. This would provide a more atom-economical and efficient route to polyhalogenated aromatics compared to traditional methods that often involve multiple protection-deprotection steps.

Photocatalysis: Visible-light-driven photocatalysis is emerging as a powerful tool in organic synthesis. acs.orgacs.org Its application to the synthesis and functionalization of polyhalogenated aromatics could lead to milder reaction conditions and novel reactivity patterns.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time. This could be particularly advantageous for hazardous or highly exothermic halogenation reactions, improving safety and scalability.

Mechanistic Understanding:

Computational Chemistry: Advanced computational modeling will play an increasingly important role in predicting the reactivity and regioselectivity of reactions involving polyhalogenated aromatics. This can help in the rational design of catalysts and reaction conditions for desired transformations.

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques can provide real-time monitoring of reactions, offering valuable insights into reaction mechanisms and the identification of transient intermediates. This deeper understanding is crucial for optimizing existing reactions and discovering new ones.

The continued exploration of the chemistry of polyhalogenated aromatic compounds, exemplified by the structural motif of this compound, will undoubtedly lead to the discovery of new reactions, the development of more efficient synthetic strategies, and a greater understanding of the role of these compounds in various scientific disciplines.

Q & A

(Basic) What are effective synthetic routes for 1-Bromo-4-chloro-2-iodo-5-methylbenzene?

Answer:
Synthesis typically involves sequential halogenation and directed functionalization. A plausible approach:

Start with 5-methyltoluene derivatives. Introduce iodine via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and iodine, leveraging the methyl group's weak directing effect .

Bromination at position 1 can be achieved using N-bromosuccinimide (NBS) under radical conditions to avoid competing electrophilic pathways .

Chlorination at position 4 may employ FeCl₃ or AlCl₃ as Lewis acid catalysts in a Friedel-Crafts-like mechanism, though steric hindrance from adjacent substituents requires careful temperature control .
Key Validation: Use GC-MS or HPLC to confirm intermediate purity (>95%) before proceeding .

(Basic) How can researchers purify this compound effectively?

Answer:
Purification strategies depend on solubility and byproduct profiles:

  • Crystallization: Use a hexane/ethyl acetate gradient (3:1 ratio) to exploit differential solubility of halogens. The methyl group enhances crystallinity .
  • Column Chromatography: Employ silica gel with a non-polar eluent (e.g., hexane:DCM 4:1) to separate halogenated isomers. Monitor fractions via TLC (Rf ~0.4 in hexane) .
    Note: Halogenated aromatics often exhibit low volatility, making distillation impractical.

(Advanced) What challenges arise in achieving regioselective halogenation for this compound?

Answer:
Regioselectivity is influenced by:

  • Directing Effects: The methyl group weakly directs meta/para, but bulky halogens (iodo) sterically hinder subsequent substitutions.
  • Competing Reactivity: Iodine’s polarizability may lead to unintended C-I bond cleavage under harsh conditions. Use low-temperature iodination (e.g., -78°C with I₂/CuI) to suppress side reactions .
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl mimics) to guide halogen placement .
    Case Study: highlights similar challenges in synthesizing 1-Bromo-5-(but-3-en-1-yl)-4-chloro-2-fluorobenzene, where steric effects necessitated iterative optimization.

(Advanced) How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal Stability: Decomposition occurs above 120°C, releasing HBr and HI. Store at RT in amber vials to prevent light-induced homolytic cleavage of C-I bonds .
  • Moisture Sensitivity: Hydrolysis of C-Br bonds is negligible in anhydrous environments but accelerates in DMSO/water mixtures. Use molecular sieves for long-term storage .
    Data Source: Analogous compounds in and show similar degradation pathways.

(Advanced) How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Answer:
Discrepancies often stem from:

  • Purity Variance: Compare GC/HPLC data across studies. For example, melting points may differ by 5–10°C if impurities exceed 2% .
  • Polymorphism: Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .
  • Validation: Cross-reference spectral data (e.g., ¹H NMR δ 7.2–7.8 ppm for aromatic protons) with PubChem entries for analogous structures .

(Advanced) What methodologies are recommended for analyzing halogen-halogen coupling reactions involving this compound?

Answer:

  • Cross-Coupling: Prioritize Suzuki-Miyaura reactions using the iodo substituent (better leaving group) with Pd(PPh₃)₄ catalyst. Bromo and chloro groups remain inert under mild conditions .
  • Spectroscopic Tracking: Use ¹³C NMR to monitor coupling progress (C-I signal at ~90 ppm disappears post-reaction) .
    Caution: Competing Ullmann coupling may occur at high temperatures (>100°C).

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify substituent positions via splitting patterns (e.g., deshielded aromatic protons adjacent to halogens) .
  • Mass Spectrometry: Confirm molecular weight (MW 331.36 g/mol) with ESI-MS or EI-MS. Look for M⁺ and isotopic clusters (Br/Cl patterns) .
  • XRD: Resolve crystal structure to confirm regiochemistry, especially if synthetic routes yield positional isomers .

(Advanced) How can this compound serve as a precursor in pharmaceutical or materials science research?

Answer:

  • Drug Discovery: The iodo group enables radioisotope labeling (e.g., ¹²⁵I) for pharmacokinetic studies .
  • Polymer Chemistry: Use in Pd-catalyzed copolymerization to introduce aromatic halogen motifs for flame-retardant materials .
    Case Study: notes similar bromo/chloro derivatives as intermediates in protease inhibitor synthesis.

(Advanced) What computational tools aid in predicting synthetic pathways or reactivity?

Answer:

  • Retrosynthesis Software: Tools like Reaxys or Pistachio suggest viable routes using halogenation and protection/deprotection steps .
  • DFT Calculations: Model transition states for iodine insertion to optimize reaction conditions (e.g., solvent polarity, catalyst choice) .

(Methodological) How should researchers address discrepancies in halogenation reaction yields reported in literature?

Answer:

  • Control Experiments: Replicate procedures with strict inert atmosphere control (Ar/N₂) to exclude oxygen-induced side reactions.
  • Yield Optimization: Screen catalysts (e.g., CuI vs. KI) and solvents (DMF vs. THF) to identify ideal conditions .
  • Statistical Analysis: Apply ANOVA to compare yield distributions across 3+ independent trials, addressing outliers via Grubbs’ test .

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